An In-Depth Technical Guide to Temocapril Hydrochloride: Molecular Structure, Chemical Properties, and Mechanism of Action
An In-Depth Technical Guide to Temocapril Hydrochloride: Molecular Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temocapril hydrochloride is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor belonging to the thiazepine class of compounds.[1] It functions as a prodrug, being rapidly metabolized in the body to its active diacid metabolite, temocaprilat.[2] This guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological action of Temocapril hydrochloride, with a focus on its interaction with the Renin-Angiotensin-Aldosterone System (RAAS). Detailed experimental protocols for its analysis are also presented to support research and development activities.
Molecular Structure and Chemical Properties
Temocapril hydrochloride is chemically described as 2-[(2S,6R)-6-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]tetrahydro-5-oxo-2-(2-thienyl)-1,4-thiazepine-4(5H)-acetic Acid Hydrochloride.[3] The presence of the hydrochloride salt enhances the compound's solubility and stability.[1]
Chemical Structure
The molecular structure of Temocapril hydrochloride is characterized by a unique thiazepine ring, which contributes to its extended plasma half-life and resistance to first-pass metabolism.[1]
Physicochemical Properties
A summary of the key physicochemical properties of Temocapril hydrochloride is provided in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C23H29ClN2O5S2 | [1][4] |
| Molecular Weight | 513.07 g/mol | [3][4] |
| CAS Number | 110221-44-8 | [1][3] |
| IUPAC Name | 2-[(2S,6R)-6-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-4-yl]acetic acid hydrochloride | [5] |
| Melting Point | 196-200°C (decomposition) | [3] |
| Appearance | White to off-white solid powder | [3] |
| Solubility | Freely soluble in ethanol; very slightly soluble in water; slightly soluble in DMF, DMSO, and Methanol. | [1][3][6] |
| pKa (Strongest Acidic) | 3.88 | [5][7] |
| pKa (Strongest Basic) | 5.14 | [5][7] |
| logP | 2.46 | [5][7] |
Mechanism of Action
Temocapril hydrochloride exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][8]
Prodrug Conversion
Following oral administration, Temocapril hydrochloride is readily absorbed and subsequently hydrolyzed by hepatic carboxylesterase 1 (hCES1) into its active metabolite, temocaprilat.[1][9] This conversion is highly efficient in the liver.[1]
Figure 1: Prodrug conversion of Temocapril hydrochloride to its active metabolite, temocaprilat.
Inhibition of Angiotensin-Converting Enzyme
Temocaprilat, the active form, is a potent inhibitor of ACE. It competitively binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II.[10] Angiotensin II is a powerful vasoconstrictor and a primary regulator of blood pressure. The thiazepine ring in temocaprilat's structure allows for stronger coordination with the zinc ion at the catalytic center of ACE, resulting in a more potent inhibitory effect compared to some other ACE inhibitors like enalaprilat.[1]
The inhibition of ACE leads to a cascade of effects within the RAAS, ultimately resulting in vasodilation and a reduction in blood pressure.
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The diagram below illustrates the RAAS pathway and the point of intervention by temocaprilat.
Figure 2: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of temocaprilat.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the analysis of Temocapril hydrochloride. These are presented as example protocols and may require optimization based on specific laboratory conditions and equipment.
High-Performance Liquid Chromatography (HPLC) for Quantification
This method is suitable for the quantification of Temocapril hydrochloride in pharmaceutical dosage forms.
4.1.1. Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and water (gradient elution may be required for complex matrices) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 215 nm |
| Column Temperature | 30°C |
4.1.2. Standard Solution Preparation
-
Accurately weigh about 25 mg of Temocapril hydrochloride reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4.1.3. Sample Solution Preparation (Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of Temocapril hydrochloride and transfer to a 25 mL volumetric flask.
-
Add about 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
4.1.4. System Suitability Inject the standard solution (e.g., 20 µg/mL) five times. The relative standard deviation (RSD) for the peak areas should be not more than 2.0%. The tailing factor for the Temocapril peak should be not more than 2.0, and the theoretical plates should be not less than 2000.
4.1.5. Analysis Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas. Calculate the quantity of Temocapril hydrochloride in the sample by comparing the peak area with that of the standard.
Content Uniformity Testing
This protocol follows the general principles outlined in the United States Pharmacopeia (USP) for content uniformity.
4.2.1. Procedure
-
Select a representative sample of 10 dosage units (tablets).
-
Individually assay the content of Temocapril hydrochloride in each of the 10 units using the validated HPLC method described in section 4.1.
-
Calculate the acceptance value (AV) using the formula specified in USP <905>.
4.2.2. Acceptance Criteria The requirements for content uniformity are met if the acceptance value of the 10 dosage units is less than or equal to L1 (typically 15.0%). If the acceptance value is greater than L1, test the next 20 units and calculate the acceptance value for the 30 units. The requirements are met if the final acceptance value is less than or equal to L1, and no individual content is outside of the specified range.
Pharmacokinetic Study Workflow
The following outlines a general workflow for a pharmacokinetic study of Temocapril hydrochloride in a preclinical animal model.
Figure 3: General workflow for a preclinical pharmacokinetic study of Temocapril hydrochloride.
Conclusion
Temocapril hydrochloride is a well-characterized ACE inhibitor with a unique molecular structure that confers favorable pharmacokinetic properties. Its mechanism of action through the inhibition of the Renin-Angiotensin-Aldosterone System is well-established. The experimental protocols provided in this guide offer a starting point for the analytical characterization and quantification of Temocapril hydrochloride in various research and development settings. Further optimization and validation of these methods are essential to ensure their suitability for specific applications. to ensure their suitability for specific applications.
References
- 1. Temocapril hydrochloride | 110221-44-8 | Benchchem [benchchem.com]
- 2. SMPDB [smpdb.ca]
- 3. Cas 110221-44-8,Temocapril hydrochloride | lookchem [lookchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Temocapril hydrochloride CAS#: 110221-44-8 [m.chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Temocapril Hydrochloride? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Temocaprilat | C21H24N2O5S2 | CID 443151 - PubChem [pubchem.ncbi.nlm.nih.gov]
